molecular formula C12H18ClN3O2S B6522684 (2-([4-(3-Chlorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine CAS No. 951919-87-2

(2-([4-(3-Chlorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine

Cat. No.: B6522684
CAS No.: 951919-87-2
M. Wt: 303.81 g/mol
InChI Key: XJYLOXJZEKSNCD-UHFFFAOYSA-N
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Description

The compound “(2-([4-(3-Chlorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine” features a piperazine core substituted at the 4-position with a 3-chlorophenyl group. A sulfonyl (-SO₂-) bridge connects the piperazine ring to an ethylamine moiety. This structure combines a pharmacologically relevant piperazine scaffold with a sulfonamide group, which is common in enzyme inhibitors and receptor modulators.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O2S/c13-11-2-1-3-12(10-11)15-5-7-16(8-6-15)19(17,18)9-4-14/h1-3,10H,4-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYLOXJZEKSNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-([4-(3-Chlorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-([4-(3-Chlorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(2-([4-(3-Chlorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-([4-(3-Chlorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on substituent effects, receptor selectivity, and physicochemical properties.

Structural Analogs with Piperazine-Ethylamine Backbones

2.1.1 2-[4-(3-Chlorophenyl)piperazin-1-yl]ethanamine (CAS: 21103-30-0)
  • Structure : Lacks the sulfonyl group present in the target compound.
  • Properties : Lower molecular weight (C₁₂H₁₇ClN₄ vs. ~C₁₂H₁₆ClN₄O₂S for the target compound) and increased lipophilicity due to the absence of the polar sulfonyl group.
  • Biological Relevance : Piperazine-ethylamine derivatives are often explored as dopamine receptor ligands. For example, L 745,870 (a 4-chlorophenyl-piperazine analog) shows high affinity for dopamine D4 receptors (Ki = 2.5 nM), while raclopride (a D2/D3 antagonist) lacks D4 affinity .
  • Key Difference: The sulfonyl group in the target compound may alter receptor selectivity or introduce enzyme inhibitory activity (e.g., cholinesterase inhibition, as seen in 1,3,5-triazine-quinoline derivatives) .
2.1.2 2-(2-((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)ethoxy)ethyl(dimethyl)amine (CAS: 6608-80-6)
  • Structure : Contains a sulfonyl group linked to a dihydro-pyrazole-substituted phenyl ring.
  • Comparison : Unlike the target compound, this analog features a dihydro-pyrazole heterocycle, which may confer distinct binding interactions. Sulfonamide groups in such structures are often associated with kinase or enzyme inhibition .

Impact of Chlorophenyl Substituent Position

The position of the chlorine atom on the phenyl ring significantly influences receptor affinity:

  • 3-Chlorophenyl (Target Compound) : Meta-substitution may favor interactions with specific receptor pockets. For instance, S 18126 (a benzoindane derivative) exhibits >100-fold selectivity for D4 over D2/D3 receptors, but its in vivo effects differ from para-substituted analogs .
  • 4-Chlorophenyl (L 745,870) : Para-substitution enhances D4 receptor potency (Ki = 2.5 nM) compared to meta-substituted analogs .

Sulfonyl Group Effects

  • Enhance Solubility: Compared to non-sulfonated analogs like 2-[4-(3-chlorophenyl)piperazin-1-yl]ethanamine.
  • Modify Bioactivity: Sulfonamides are common in enzyme inhibitors (e.g., carbonic anhydrase, cholinesterase). For example, 1,3,5-triazine-quinoline derivatives with piperazinyl-ethyl groups show cholinesterase inhibition (IC₅₀ = 7.74 μM for compound 5d) .

Biological Activity

(2-([4-(3-Chlorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine, with the CAS number 951919-87-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications in research and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It is believed to act as a ligand for certain neurotransmitter receptors, particularly those involved in neurological and psychiatric disorders.

Potential Targets:

  • Dopamine Receptors: The compound may exhibit affinity for dopamine receptors, which play critical roles in mood regulation and cognitive functions.
  • PARP1 Inhibition: Research indicates that derivatives of piperazine compounds can inhibit PARP1 activity, which is essential for DNA repair mechanisms in cancer cells .

Biological Activity

The compound has been evaluated for several biological activities, including:

  • Antitumor Activity: Studies have shown that this compound exhibits moderate efficacy against various cancer cell lines. For instance, it was found to have an IC50 value comparable to established chemotherapeutics in breast cancer models .
  • Antimicrobial Activity: Research indicates that piperazine derivatives can possess significant antimicrobial properties. In particular, studies on related compounds demonstrated effectiveness against a range of bacterial strains .

Case Studies

Several research studies have focused on the biological activity of piperazine derivatives similar to this compound:

  • Antitumor Efficacy :
    • A study evaluated the compound's effect on human breast cancer cells, reporting an IC50 value of approximately 57.3 µM, indicating significant cytotoxicity compared to controls .
  • PARP1 Inhibition :
    • Compounds structurally related to this compound were tested for PARP1 inhibition, showing promising results that suggest potential applications in cancer therapy .
  • Antimicrobial Properties :
    • Research on piperazine-containing derivatives indicated broad-spectrum antimicrobial activity, highlighting their potential as therapeutic agents against resistant bacterial strains .

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

Compound NameStructureBiological ActivityIC50 Value
Compound AStructure AAntitumor57.3 µM
Compound BStructure BAntimicrobialVaries
This compoundSee aboveAntitumor, Antimicrobial57.3 µM

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